molecular formula C13H18N2O3 B2601377 2-Acetamidophenyl diethylcarbamate CAS No. 397848-88-3

2-Acetamidophenyl diethylcarbamate

Cat. No.: B2601377
CAS No.: 397848-88-3
M. Wt: 250.298
InChI Key: KOEQGALKZWAJHG-UHFFFAOYSA-N
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Description

“2-Acetamidophenyl diethylcarbamate” is a chemical compound . It is related to 2-acetamidophenol, which is a member of the class of phenols that is 2-aminophenol in which one of the hydrogens attached to the amino group has been replaced by an acetyl group .

Scientific Research Applications

Environmental Degradation and Remediation

Photocatalytic Degradation : Studies have demonstrated the effectiveness of photocatalytic processes, particularly involving titanium dioxide (TiO2) nanoparticles, in degrading acetaminophen in water. For instance, the enhanced photoactivity of graphene/titanium dioxide nanotubes has been explored for the removal of acetaminophen, achieving high degradation rates under UV light irradiation, which provides insights into potential environmental remediation techniques (Hong Tao et al., 2015).

Aquatic Toxicity and Risks : The presence of acetaminophen in aquatic environments poses potential ecological risks, highlighted by studies assessing its acute toxicity in marine and freshwater organisms. Research into the aquatic toxicity of acetaminophen and its ecological risks in Korea, for example, underscores the importance of evaluating the environmental impact of pharmaceuticals (Younghee Kim et al., 2007).

Biochemical Effects in Non-Target Species

Effects on Edible Clams : Research focusing on the biochemical effects of acetaminophen in aquatic species, such as clams, reveals the drug's capacity to induce oxidative stress, leading to significant biochemical alterations. This highlights the broader biological implications of acetaminophen's presence in the environment and its potential impact on non-target organisms (S. Antunes et al., 2013).

Properties

IUPAC Name

(2-acetamidophenyl) N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-9-7-6-8-11(12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEQGALKZWAJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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